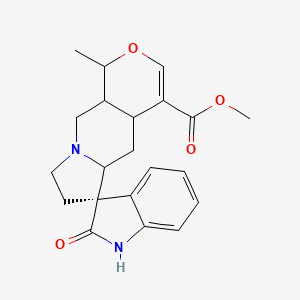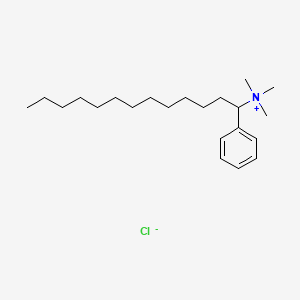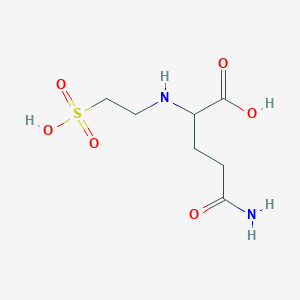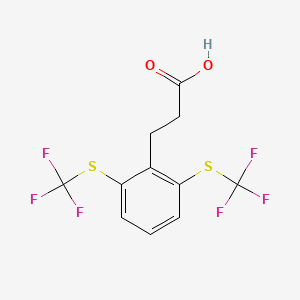
Uncarin C; Uncarine C; allo-Pteropodine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is specifically isolated from the plant Uncaria tomentosa, commonly known as “Cat’s claw.” This plant has been traditionally used in medicine for its cytostatic, anti-inflammatory, and antimutagenic properties . Uncarin C has shown potential in various therapeutic applications, making it a compound of significant interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Uncarin C is primarily based on the extraction from natural sources. The bark or root of Uncaria tomentosa is harvested, dried, and ground into a powder. This powder is then subjected to solvent extraction, and the resulting extract is purified using chromatographic methods to isolate Uncarin C .
化学反应分析
Types of Reactions
Uncarin C undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions involving Uncarin C include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or other electrophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Uncarin C can lead to the formation of oxindole derivatives, while reduction may yield dihydro derivatives .
科学研究应用
Uncarin C has a wide range of scientific research applications:
作用机制
Uncarin C exerts its effects through various molecular targets and pathways. It has been shown to modulate the function of muscarinic M1 and 5-HT2 receptors, which are involved in neurotransmission . Additionally, Uncarin C exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative damage . Its cytostatic effects are attributed to its ability to induce apoptosis in cancer cells by activating pro-apoptotic pathways .
相似化合物的比较
Uncarin C is part of a group of alkaloids isolated from Uncaria tomentosa. Similar compounds include:
Isopteropodine (Uncarine E): Another oxindole alkaloid with similar biological activities.
Mitraphylline: Known for its anti-inflammatory and immunomodulatory effects.
Speciophylline (Uncarine D): Exhibits cytotoxic effects on tumor cell lines.
Uncarine F: Demonstrates potent anti-proliferative activity.
Uncarin C is unique due to its specific receptor modulation and antioxidant properties, making it a valuable compound for further research and therapeutic development.
属性
分子式 |
C21H24N2O4 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
methyl (6R)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |
InChI |
InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12?,13?,14?,18?,21-/m1/s1 |
InChI 键 |
JMIAZDVHNCCPDM-OGZZPJNVSA-N |
手性 SMILES |
CC1C2CN3CC[C@]4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |
规范 SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[9-(3,5-ditert-butylphenyl)-1,10-phenanthrolin-2-yl]-N-(2,6-dimethylphenyl)ethanimine](/img/structure/B14781010.png)
![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14781011.png)
![Tert-butyl 4-[2-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B14781014.png)
![(10aS)-10a-(4-chlorophenyl)sulfonyl-1,4-difluoro-6a,7,9,10-tetrahydro-6H-benzo[c]chromen-8-one](/img/structure/B14781016.png)
![5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-amine](/img/structure/B14781023.png)
![3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-YL]methyl}-2,6-dihydroxybenzamide hydrobromide](/img/structure/B14781027.png)


![[(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B14781051.png)
![2-Amino-1-[3-(cyclopropylmethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14781057.png)
![2-[[6-[(5-amino-6-chloro-2-propylsulfinylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B14781061.png)

![2-amino-N-[(2,3-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14781071.png)
![5-[(2R)-2-Azetidinylmethoxy]-2-Fluoro-3-Pyridinamine](/img/structure/B14781075.png)
